

# PSB 0788 therapeutic potential

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## Compound of Interest

Compound Name: PSB 0788

Cat. No.: B610301

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Technical Whitepaper: Therapeutic Potential of PSB-0777 (Note: No standard pharmacological reference exists for "PSB-0788" in major databases. This guide assumes the intended subject is PSB-0777, a prominent Adenosine A2A Receptor agonist in the PSB series with significant therapeutic potential in neuroregeneration and inflammation.)

## Executive Summary

PSB-0777 is a potent, selective, and metabolically stable agonist of the Adenosine A2A Receptor (A2AR). Unlike non-selective adenosine analogs, PSB-0777 has emerged as a critical tool compound for investigating purinergic signaling in neuroplasticity and immunomodulation. Its primary therapeutic breakthrough lies in Spinal Cord Injury (SCI), where it has demonstrated the ability to induce respiratory motor recovery even when administered chronically after injury.

This guide details the physicochemical properties, signaling mechanisms, and experimental protocols required to utilize PSB-0777 in preclinical drug development.

## Molecular Characterization

PSB-0777 is a triazolotriazine derivative designed to overcome the rapid degradation issues associated with endogenous adenosine.

## Physicochemical Profile

Property	Specification
Chemical Name	4-(2-((7-amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino)ethyl)phenol
Molecular Formula	C <sub>16</sub> H <sub>15</sub> N <sub>7</sub> O <sub>2</sub>
Molecular Weight	337.34 g/mol
Solubility	Soluble in DMSO (up to 25 mM); poorly soluble in water.
Appearance	White to off-white solid.

## Binding Affinity & Selectivity

PSB-0777 exhibits high affinity for the A2A receptor with significant selectivity over A1 and A3 subtypes.

Receptor Subtype	Ki Value (Human)	Selectivity Ratio (vs A2A)
A2A (Target)	44.4 nM	-
A1	> 10,000 nM	> 200-fold
A2B	~ 500 nM	~ 10-fold
A3	> 10,000 nM	> 200-fold

## Mechanism of Action

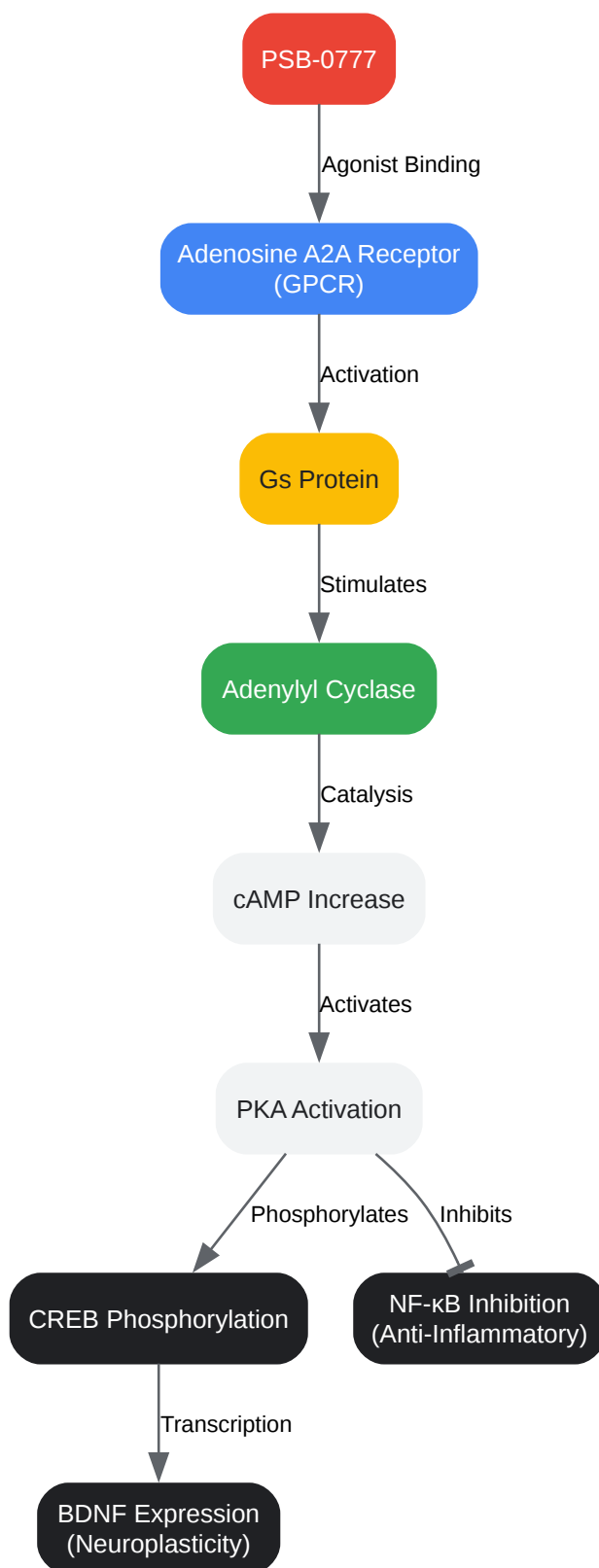
PSB-0777 functions as an orthosteric agonist, binding to the extracellular surface of the A2A receptor. This binding triggers a conformational change that activates the Gs-protein signaling cascade.

## Signaling Pathway

- Activation: PSB-0777 binds A2AR.

- Transduction: Gαs subunit dissociates and activates Adenylyl Cyclase (AC).
- Messenger: AC converts ATP to cyclic AMP (cAMP).
- Effectors:
  - PKA Activation: Phosphorylates CREB (gene transcription) and GluA1 (AMPA receptor trafficking).
  - Epac Pathway: Regulates cell adhesion and neurite outgrowth.

Therapeutic Outcome: In neurons, this pathway enhances synaptic plasticity (LTP). In immune cells, it inhibits NF-κB, reducing pro-inflammatory cytokine release (TNF-α, IL-6).



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Figure 1: PSB-0777 induced Gs-coupled signaling cascade leading to neuroplasticity and immunomodulation.

## Therapeutic Applications

### Spinal Cord Injury (SCI)

PSB-0777 is pivotal in SCI research. Unlike treatments requiring immediate administration, PSB-0777 has shown efficacy when administered weeks after injury.

- Mechanism: It promotes the formation of new synaptic connections (sprouting) between spared descending axons and phrenic motor neurons, restoring respiratory drive.
- Key Finding: Systemic administration restores phrenic nerve activity in rat models of cervical hemisection.

### Immunotherapy & Inflammation

Activation of A2AR on T-cells and macrophages suppresses the release of cytotoxic cytokines.

- Potential: Sepsis, autoimmune colitis, and ischemia-reperfusion injury.

## Experimental Protocols

### Preparation & Handling

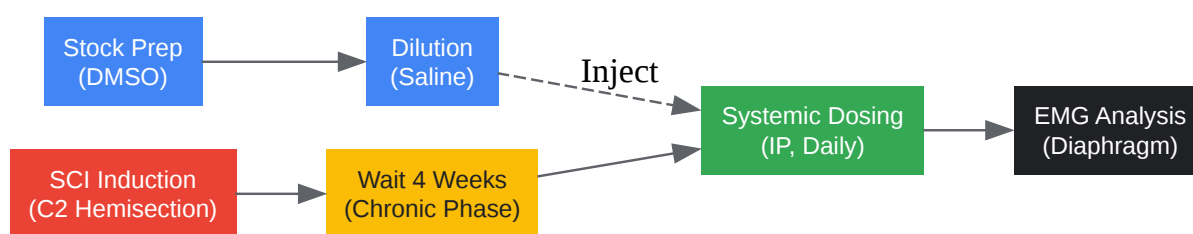
- Solvent: Dimethyl sulfoxide (DMSO).
- Stock Solution: Dissolve 10 mg PSB-0777 in 1 mL DMSO to make a ~30 mM stock. Aliquot and store at -20°C.
- Vehicle for In Vivo: Dilute stock 1:1000 in sterile saline (0.9% NaCl) or PBS immediately before injection. Ensure final DMSO concentration is <0.1% to avoid vehicle toxicity.

### In Vivo Dosing Protocol (Rat SCI Model)

This protocol validates respiratory recovery efficacy.

- Subject: Adult Sprague-Dawley rats (250-300g).

- Injury Model: C2 spinal cord hemisection (interferes with phrenic nerve function).
- Treatment Window: Begin dosing at 4 weeks post-injury (chronic phase).
- Dosing Regimen:
  - Route: Intraperitoneal (IP) or Intravenous (IV).
  - Dose: 0.1 mg/kg to 1.0 mg/kg.
  - Frequency: Once daily for 4 weeks.
- Readout: Electromyography (EMG) of the diaphragm.



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Figure 2: Experimental workflow for assessing PSB-0777 efficacy in chronic spinal cord injury.

## Safety & Toxicology

- Cardiovascular Effects: As an A2A agonist, PSB-0777 can cause vasodilation, leading to transient hypotension and reflex tachycardia. Monitor blood pressure during acute dosing.
- Behavioral: At high doses (>5 mg/kg), locomotor depression (sedation) may occur due to striatal A2A activation.
- Metabolism: Generally more stable than adenosine, but pharmacokinetics should be assessed for specific species.

## References

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- To cite this document: BenchChem. [PSB 0788 therapeutic potential]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b610301/docs#psb-0788-therapeutic-potential>]

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